Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride
Overview
Description
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride (M2AMADC) is a chemical compound that is used in various scientific research applications. It is a derivative of the amino acid L-arginine, and it is used in a variety of laboratory experiments due to its versatility and relatively low toxicity. This article will discuss the synthesis method for M2AMADC, its mechanism of action, its biochemical and physiological effects, the advantages and limitations of using it in lab experiments, and potential future directions for research.
Scientific Research Applications
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride is used in a variety of scientific research applications. It is commonly used in studies of the cardiovascular system, as it can be used to measure the effects of nitric oxide on blood vessels. It is also used in studies of the nervous system, as it can be used to measure the effects of nitric oxide on neurons. Additionally, it is used in studies of the immune system, as it can be used to measure the effects of nitric oxide on immune cells.
Mechanism Of Action
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride works by releasing nitric oxide (NO) into the body. Nitric oxide is a gas that is produced naturally in the body, and it is involved in many physiological processes. When Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride is administered, it is converted to nitric oxide, which then acts on various tissues and organs throughout the body.
Biochemical And Physiological Effects
When nitric oxide is released into the body, it has a variety of biochemical and physiological effects. It can act as a vasodilator, meaning it can cause blood vessels to relax and widen. This can lead to increased blood flow and improved circulation. Additionally, nitric oxide can act as an anti-inflammatory agent, meaning it can reduce inflammation in the body. It can also act as an antioxidant, meaning it can protect cells from damage caused by free radicals.
Advantages And Limitations For Lab Experiments
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively low in toxicity. Additionally, it is relatively stable, meaning it can be stored for long periods of time without degrading. However, there are some limitations to using Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride in lab experiments. It is not as widely used as other compounds, and it may not be available in all laboratory settings. Additionally, it is not as potent as some other compounds, meaning it may not be as effective in some experiments.
Future Directions
There are a number of potential future directions for research involving Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride. One potential direction is to further explore its effects on the cardiovascular system. Additionally, further research could be done to explore its potential as a therapeutic agent for various diseases and disorders. Additionally, further research could be done to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be done to explore its potential as a neuroprotective agent, as it could potentially protect neurons from damage caused by free radicals.
properties
IUPAC Name |
methyl 2-[2-aminoethyl(methyl)amino]acetate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-8(4-3-7)5-6(9)10-2;;/h3-5,7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFKIWZPCOBWTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride | |
CAS RN |
1423028-03-8 | |
Record name | methyl 2-[(2-aminoethyl)(methyl)amino]acetate dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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